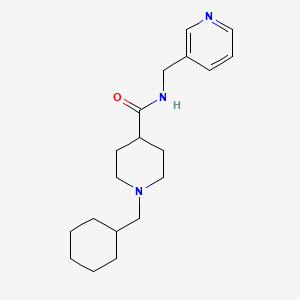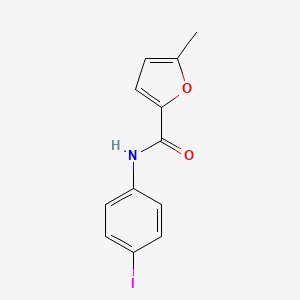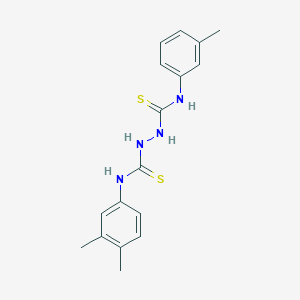![molecular formula C15H13ClN2OS B5847889 N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
N-[(benzylamino)carbonothioyl]-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(benzylamino)carbonothioyl]-3-chlorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA and is a derivative of the benzamide family. BCA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of BCA involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a critical role in the regulation of the pH balance in cancer cells, which is essential for their survival. By inhibiting the activity of CA IX, BCA disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. BCA has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a critical pathway involved in the programmed cell death of cancer cells. BCA has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of the extracellular matrix.
实验室实验的优点和局限性
BCA has several advantages and limitations for lab experiments. One of the advantages of BCA is its high specificity for CA IX, which makes it a potent inhibitor of this enzyme. BCA also has a low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of BCA is its poor solubility in water, which can limit its bioavailability in vivo.
未来方向
There are several potential future directions for the study of BCA. One of the future directions is the optimization of the synthesis methods to achieve higher yields and purity of the final product. Another future direction is the development of novel formulations of BCA that can improve its solubility and bioavailability in vivo. Additionally, the potential applications of BCA in other fields, such as neurodegenerative diseases and infectious diseases, should be explored.
Conclusion:
In conclusion, N-[(benzylamino)carbonothioyl]-3-chlorobenzamide is a chemical compound that has significant potential in scientific research. BCA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. BCA has shown promising results in the field of cancer research and has several advantages and limitations for lab experiments. Further studies are needed to explore the full potential of BCA in scientific research.
合成方法
The synthesis of BCA can be achieved using various methods, including the reaction of 3-chlorobenzoyl chloride with benzylamine in the presence of a base, such as triethylamine. Another method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction with benzylamine. These methods have been optimized to achieve high yields and purity of the final product.
科学研究应用
BCA has been extensively studied for its potential applications in scientific research. One of the primary applications of BCA is in the field of cancer research. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BCA has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
属性
IUPAC Name |
N-(benzylcarbamothioyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-13-8-4-7-12(9-13)14(19)18-15(20)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPHYAHCLMSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)

![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)

![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
![2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5847857.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5847872.png)

![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)
